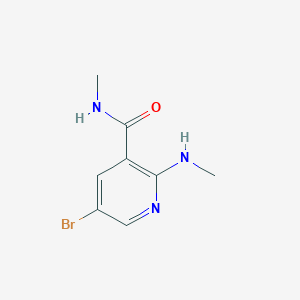
5-bromo-N-methyl-2-(methylamino)pyridine-3-carboxamide
Übersicht
Beschreibung
5-Bromo-N-methyl-2-(methylamino)pyridine-3-carboxamide is a chemical compound with the CAS number 1250795-17-5 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code1S/C7H7BrN2O/c1-9-7(11)6-3-2-5(8)4-10-6/h2-4H,1H3,(H,9,11) . This indicates that the compound contains carbon ©, hydrogen (H), bromine (Br), nitrogen (N), and oxygen (O) atoms. Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 215.05 . The boiling point is 76-77 degrees Celsius .Wissenschaftliche Forschungsanwendungen
-
Synthesis of Other Compounds
-
Biological Potential of Indole Derivatives
- Field : Pharmacology
- Application : Indole derivatives, which are structurally similar to the compound you mentioned, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
- Method : These compounds are typically synthesized and then tested in vitro or in vivo for their biological activity .
- Results : The results vary depending on the specific derivative and the biological activity being tested. For example, certain derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus .
-
Therapeutic Potential of Pyrido[2,3-d]pyrimidine Derivatives
- Field : Pharmaceuticals
- Application : Structures composed of a pyridopyrimidine moiety, which are structurally similar to the compound you mentioned, have shown therapeutic interest or have already been approved for use as therapeutics .
- Method : These compounds are synthesized and then tested for their therapeutic potential .
- Results : The results vary depending on the specific derivative and the therapeutic application being tested .
-
Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid
- Field : Organic Chemistry
- Application : An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a carboxylic acid moiety of a potent dopamine D2 and D3 and serotonin-3 (5-HT3) receptors antagonist, is described .
- Method : The synthesis involves several steps, including reaction of methyl 2, 6-difluoropyridine-3-carboxylate with methylamine, methoxylation, and bromination .
- Results : The desired product was produced in an overall yield of 67% .
-
Therapeutic Targets of Pyridopyrimidines
- Field : Pharmaceuticals
- Application : Various pyridopyrimidines, which are structurally similar to the compound you mentioned, are used on several therapeutic targets .
- Method : These compounds are synthesized and then tested for their therapeutic potential .
- Results : The results vary depending on the specific derivative and the therapeutic application being tested .
-
Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid
- Field : Organic Chemistry
- Application : An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a carboxylic acid moiety of a potent dopamine D2 and D3 and serotonin-3 (5-HT3) receptors antagonist, is described .
- Method : The synthesis involves several steps, including reaction of methyl 2, 6-difluoropyridine-3-carboxylate with methylamine, methoxylation, and bromination .
- Results : The desired product was produced in an overall yield of 67% .
Safety And Hazards
Eigenschaften
IUPAC Name |
5-bromo-N-methyl-2-(methylamino)pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN3O/c1-10-7-6(8(13)11-2)3-5(9)4-12-7/h3-4H,1-2H3,(H,10,12)(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLZQCFCVHMATDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=N1)Br)C(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-methyl-2-(methylamino)pyridine-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



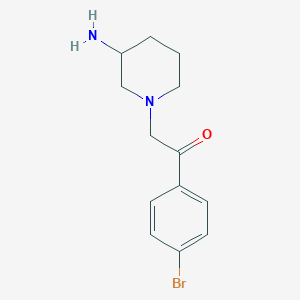
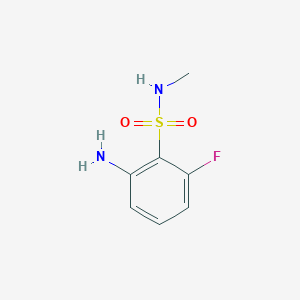
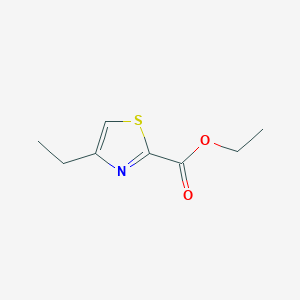
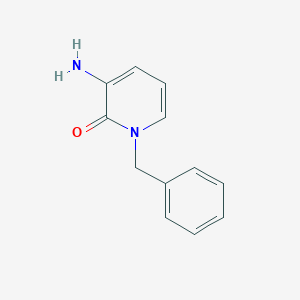
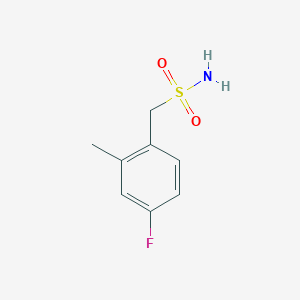
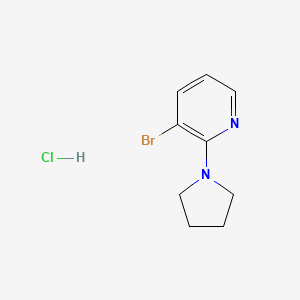
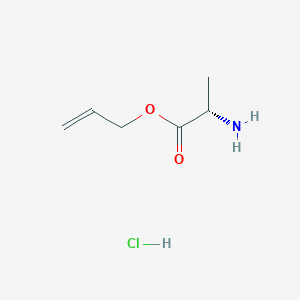
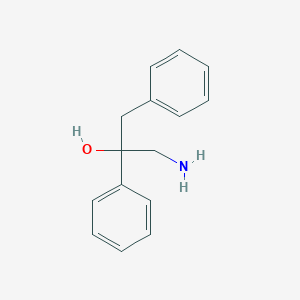
![3-[(4-Bromo-2-isopropylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1527390.png)
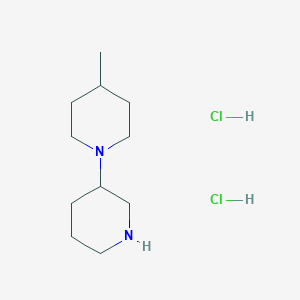
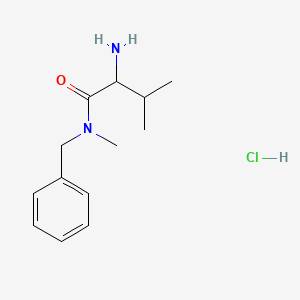
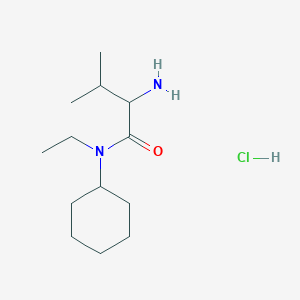
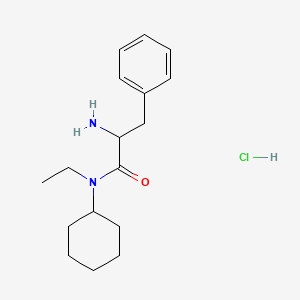
![3-[4-Bromo-2-(tert-butyl)phenoxy]piperidine hydrochloride](/img/structure/B1527397.png)